Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Overview
Description
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a chemical compound with the CAS Number: 1111640-52-8. Its molecular weight is 273.21 . The IUPAC name for this compound is ethyl 2-morpholinecarboxylate trifluoroacetate .
Molecular Structure Analysis
The InChI code for Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is1S/C7H13NO3.C2HF3O2/c1-2-10-7(9)6-5-8-3-4-11-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7)
. This code provides a specific representation of the molecule’s structure.
Scientific Research Applications
Gewald Synthesis
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is used in the Gewald synthesis of 2-aminothiophenes. This process involves the one-pot reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate and excess morpholine, yielding 2-aminothiophene-3-carboxylates with various aryl groups (Tormyshev et al., 2006).
One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is involved in a one-pot, four-component synthesis process. This method uses ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile with morpholine triflate (MorT) as a catalyst to produce dihydropyrano[2,3-c]pyrazoles. The reaction avoids the use of environmentally hazardous solvents, making it valuable for both academia and industry (Zhou, Li, & Su, 2016).
Organocatalytic Direct C3 Alkenylation of Indoles
This compound acts as an efficient catalyst in the organocatalytic direct C3 alkenylation of indoles with α,β-unsaturated aldehydes. Morpholine trifluoroacetic acid salt is used in this oxidative dehydrogenative reaction, notable for its simplicity and practicality (Xiang et al., 2011).
Synthesis of Fluorobenzopyran-4(2)-ones
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate plays a role in the synthesis of fluorobenzopyran-4(2)-ones. This involves the preparation of ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate and its derivatives, followed by cyclization to yield substituted chromones (Kisil et al., 2001).
Electrochemical Fluorination
The compound is utilized in the electrochemical fluorination of carboxylic acids containing a morpholino group. This process yields perfluoroacid fluorides with a perfluoromorpholino group, with the yield influenced by α-bond cleavage of the carboxylic acid and the kind of alkyl group in the carboxylic acid (Abe et al., 2001).
properties
IUPAC Name |
ethyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c1-2-10-7(9)6-5-8-3-4-11-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIOJRCDISXDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718481 | |
Record name | Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate | |
CAS RN |
1111640-52-8 | |
Record name | Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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